A Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
A Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
CAS Number: 251300-30-8
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. This versatile aromatic aldehyde is a valuable building block in organic synthesis and holds promise in the development of novel therapeutic agents.
Chemical and Physical Properties
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is a substituted benzaldehyde with the molecular formula C₈H₄BrF₃O₂.[1][2] Its chemical structure features a bromine atom at position 5, a hydroxyl group at position 2, and a trifluoromethyl group at position 3 of the benzaldehyde ring. This unique combination of functional groups imparts specific reactivity and properties to the molecule.
| Property | Value | Source |
| CAS Number | 251300-30-8 | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |
| Molecular Weight | 269.02 g/mol | [2] |
| Appearance | Brown oil or solid | [1] |
| Melting Point | 90-92 °C | |
| Boiling Point | ~219.1 °C at 760 mmHg | |
| Purity | ≥96% | |
| InChI Key | NCOPDQCEVBJGNB-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C=C(C(=C1C=O)O)C(F)(F)F)Br |
Synthesis
The primary synthetic route to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde involves the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde.[1] The hydroxyl group acts as an ortho-, para-director, while the trifluoromethyl group is a meta-director, leading to regioselective bromination at the 5-position. A common brominating agent used for this transformation is N-bromosuccinimide (NBS).[1]
Experimental Protocol: Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde[1]
Reagents:
-
2-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Acetonitrile (solvent)
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Water
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Ethyl acetate
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Brine
-
Sodium sulfate
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Silica gel
-
Petroleum ether
Procedure:
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Dissolve 2-hydroxy-3-(trifluoromethyl)benzaldehyde in acetonitrile in a reaction vessel.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add N-bromosuccinimide to the cooled solution.
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Maintain the reaction at 0°C and continue stirring for 1 hour.
-
Quench the reaction by adding water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate.
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A typical yield for this process is approximately 66%.[1]
Applications in Research and Drug Development
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde serves as a key intermediate in the synthesis of more complex molecules for various research applications.[1]
Synthesis of Schiff Base Ligands
The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases. These Schiff base ligands can coordinate with various metal ions to form metal complexes with potential applications in catalysis and materials science.
Precursor for Bruton's Tyrosine Kinase (Btk) Inhibitors
This compound is a valuable precursor for the synthesis of inhibitors targeting Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, and survival.[1] Dysregulation of the Btk signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[3][4][5]
Inhibitors of Btk can block the downstream signaling cascade, thereby inhibiting the proliferation and survival of malignant B-cells. The development of potent and selective Btk inhibitors is an active area of research in oncology and immunology.
Safety Information
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde should be handled with care in a laboratory setting. Below is a summary of key safety information. Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, with its unique structural features, is a valuable and versatile building block in modern organic chemistry. Its utility in the synthesis of complex molecules, particularly as a precursor for potent enzyme inhibitors like those targeting Btk, highlights its significance in the fields of medicinal chemistry and drug discovery. Researchers and scientists can leverage the information provided in this guide to safely handle and effectively utilize this compound in their research endeavors.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. fishersci.com [fishersci.com]
- 3. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
